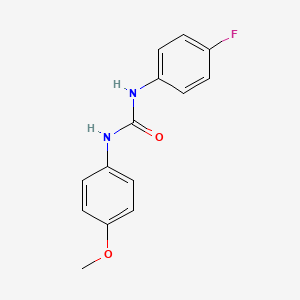

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea

Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea is a urea derivative characterized by a fluorophenyl group at the N1 position and a methoxyphenyl group at the N3 position. This compound belongs to a class of bioactive molecules where substitutions on the aryl rings significantly influence physicochemical properties, synthetic accessibility, and biological activity. Urea derivatives are widely explored in medicinal chemistry for their roles as enzyme inhibitors, antimicrobial agents, and anticancer candidates .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFLHNPOKOIZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea can be synthesized through a reaction between 4-fluoroaniline and 4-methoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation via reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) . These reactions typically occur under acidic or neutral conditions, targeting reactive sites in the molecule. For example, oxidation may modify urea derivatives or aromatic rings, though specific transformations require further study.

Reduction Reactions

Reduction processes involve agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether, converting amide or urea functionalities into amines. This reactivity is critical for synthesizing derivatives with altered biological activity.

Substitution Reactions

The fluorine atom in the phenyl ring undergoes nucleophilic aromatic substitution under conditions such as sodium methoxide (NaOCH₃) in methanol . This reactivity enables functional group diversification, including replacement of fluorine with other substituents (e.g., hydroxyl, alkyl groups).

Synthetic Pathways

The compound is typically synthesized via the reaction of 4-fluoroaniline with 4-methoxyphenyl isocyanate in inert solvents (e.g., dichloromethane or tetrahydrofuran). Key steps include:

-

Catalyst use : Triethylamine or sodium hydride to facilitate coupling.

-

Temperature control : Reactions are often conducted at 0°C to 25°C to optimize yield.

| Reaction Type | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic/neutral) | Not quantified | Generates oxidized urea derivatives |

| Reduction | LiAlH₄ (anhydrous ether) | Not quantified | Converts urea to amine derivatives |

| Substitution | NaOCH₃ (methanol) | Not quantified | Replaces fluorine with nucleophiles |

| Synthesis | 4-fluoroaniline + isocyanate, THF | 62–95% | High purity via flash chromatography |

Analytical Characterization

NMR spectroscopy is critical for verifying reaction outcomes. For example, ¹H NMR data (e.g., δ 7.74–7.69 ppm for aromatic protons) and ¹³C NMR (e.g., δ 159.47 ppm for carbonyl carbons) confirm structural integrity post-reaction .

Biological and Functional Implications

The fluorine and methoxy groups enhance lipophilicity and metabolic stability , influencing interactions with biological targets such as enzymes and receptors. These properties underpin its potential in anti-inflammatory and anticancer research , though detailed mechanistic studies are needed.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Effects

The biological and chemical profiles of urea derivatives are highly dependent on substituents. Key analogs and their properties are summarized below:

Key Findings :

Physicochemical Properties

Substituents influence melting points and molecular interactions:

Table 3: Physical Properties of Urea Derivatives

Trends :

- Aliphatic chains (e.g., hexyl) lower melting points due to reduced crystallinity, while aromatic/heterocyclic groups (e.g., benzyl, azetidinone) increase thermal stability .

Biological Activity

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea scaffold with specific substitutions that enhance its biological activity. The presence of a fluorine atom and a methoxy group on the phenyl rings contributes to its lipophilicity and interaction with biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values indicating the compound's effectiveness:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 2.39 ± 0.10 | |

| HCT-116 (Colon) | 3.90 ± 0.33 | |

| MCF7 (Breast) | Not specified |

These values suggest that the compound is comparable to established anticancer agents like sorafenib, which has an IC50 of 2.12 ± 0.18 µM for A549 cells .

The mechanism by which this compound exerts its effects involves inhibition of specific enzymes or modulation of receptor activity. Binding studies indicate that the compound may interact with BRAF protein, forming hydrogen bonds with critical amino acids, thus inhibiting its function and leading to reduced cell proliferation .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of urea compounds similar to this compound, evaluating their biological activity through in vitro assays. For example, derivatives showed broad-spectrum antiproliferative effects across multiple cancer cell lines, highlighting the importance of structural modifications in enhancing activity .

Structure-Activity Relationship (SAR)

The substitution patterns on the phenyl rings have been crucial in determining the biological activity of urea derivatives. The presence of electron-withdrawing groups like fluorine has been associated with increased potency against cancer cells. In contrast, other substitutions may lead to diminished activity .

Toxicity and Safety Profile

In silico studies have predicted the toxicity profiles of related compounds, indicating that while many derivatives adhere to Lipinski's rule of five (suggesting good bioavailability), some may exhibit hepatotoxicity . This aspect is critical for further development in clinical applications.

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

A practical synthesis involves coupling aromatic amines with isocyanates or carbamates. For example, a similar urea derivative was synthesized by reacting 4-fluorophenyl isocyanate with 4-methoxyaniline in acetonitrile under reflux (65°C, 1 hour) . To optimize yields, use a factorial design approach to test variables like solvent polarity (e.g., acetonitrile vs. DMF), temperature (60–80°C), and stoichiometric ratios. Computational tools (e.g., reaction path search via quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : Confirm substitution patterns via H and C NMR, focusing on aromatic proton splitting (e.g., para-substituted fluorine and methoxy groups).

- XRD : Resolve crystal packing and hydrogen-bonding networks. For instance, a structurally analogous urea compound (1-(3-fluorophenyl)-3-(4-nitrophenyl)urea) crystallized in a monoclinic system (space group ) with hydrogen bonds stabilizing the lattice .

- FT-IR : Validate urea C=O stretching (~1640–1680 cm) and N-H vibrations (~3300 cm).

Q. How can impurities or byproducts be identified and minimized during synthesis?

Use HPLC-MS or GC-MS to detect intermediates (e.g., unreacted isocyanates) and byproducts. Reverse-phase chromatography (C18 columns) with UV detection at 254 nm is effective for separation. For minimization, ensure strict stoichiometric control and inert reaction conditions (argon atmosphere) to prevent hydrolysis of isocyanates .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and substituent effects. For example, methoxy groups increase electron density on the aromatic ring, potentially altering nucleophilic reactivity. Molecular dynamics simulations can further assess solubility by modeling interactions with solvents like DMSO or water .

Q. What strategies resolve contradictions between experimental data (e.g., XRD vs. NMR) for structural elucidation?

If XRD data conflicts with NMR (e.g., unexpected tautomerism), employ:

Q. How can membrane separation technologies improve purification of this urea derivative?

Nanofiltration membranes (MWCO ~300–500 Da) selectively retain the target compound (MW ~274.3 g/mol) while removing smaller impurities. Optimize transmembrane pressure (1–5 bar) and solvent composition (e.g., acetonitrile/water mixtures) to balance flux and selectivity. This aligns with CRDC subclass RDF2050104 on membrane separation R&D .

Q. What experimental designs are suitable for studying substituent effects on biological activity?

Adopt a Taguchi orthogonal array to systematically vary substituents (e.g., fluorine position, methoxy vs. ethoxy groups) while controlling synthetic variables. For antiproliferative assays, use in vitro cell lines (e.g., MCF-7) with dose-response curves (IC determination). Compare results with structurally similar compounds like 1-(4-methoxyphenyl)-3-(pyridinyl)urea derivatives .

Methodological Considerations

Q. How can AI-driven platforms like COMSOL Multiphysics accelerate reaction optimization?

AI tools integrate reaction kinetics data with multi-physics simulations to model heat/mass transfer in reactors. For example, simulate temperature gradients in a microfluidic reactor to prevent local overheating during exothermic urea formation. Machine learning algorithms can then recommend optimal flow rates and catalyst loadings .

Q. What safety protocols are critical for handling fluorinated aromatic intermediates?

- Ventilation : Use fume hoods to mitigate exposure to volatile isocyanates.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Spill management : Neutralize isocyanates with aqueous ethanolamine solutions .

Data Management and Reproducibility

Q. How should researchers document and share synthetic procedures to ensure reproducibility?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.